molecular formula C6H6AsBrO3 B1596059 (4-Bromophenyl)arsonic acid CAS No. 55048-80-1

(4-Bromophenyl)arsonic acid

Cat. No.: B1596059
CAS No.: 55048-80-1
M. Wt: 280.94 g/mol
InChI Key: RLRUFMQAMUHYAA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsBrO3 It is characterized by the presence of a bromine atom attached to the para position of a phenyl ring, which is further bonded to an arsonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)arsonic acid typically involves the reaction of 4-bromoaniline with arsenic acid. The process begins with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reacted with arsenic acid under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsonate derivatives.

    Reduction: Reduction of the arsonic acid group can yield arsine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Arsonate derivatives.

    Reduction: Arsine derivatives.

    Substitution: Various substituted phenyl arsonic acids depending on the substituent introduced.

Scientific Research Applications

(4-Bromophenyl)arsonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in the development of new therapeutic agents, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)arsonic acid involves its interaction with specific molecular targets, primarily through the arsonic acid group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to play a crucial role in the compound’s effects.

Comparison with Similar Compounds

    Phenylarsenic acid: Lacks the bromine substituent, resulting in different reactivity and applications.

    (4-Chlorophenyl)arsonic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.

    (4-Nitrophenyl)arsonic acid:

Uniqueness: (4-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to other phenyl arsonic acids. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

(4-bromophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6AsBrO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRUFMQAMUHYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[As](=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AsBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278979
Record name (4-bromophenyl)arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55048-80-1
Record name ANTINEOPLASTIC-10875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-bromophenyl)arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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